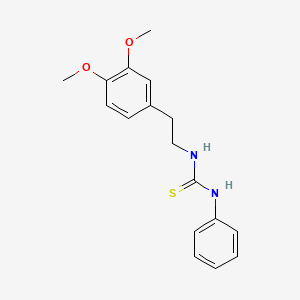![molecular formula C22H21N3O2 B11032753 2-pentyl-8-(2-pyridyl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione](/img/structure/B11032753.png)
2-pentyl-8-(2-pyridyl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pentyl-8-(2-pyridyl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with an isoquinoline precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-pentyl-8-(2-pyridyl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-pentyl-8-(2-pyridyl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-pentyl-8-(2-pyridyl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]indoles: These compounds share a similar fused ring structure and exhibit a range of biological activities.
Pyrido[2,3-d]pyrimidines: Known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
2-pentyl-8-(2-pyridyl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
8-pentyl-2-pyridin-2-ylpyrido[4,3-g]isoquinoline-1,9-dione |
InChI |
InChI=1S/C22H21N3O2/c1-2-3-6-11-24-12-8-16-14-17-9-13-25(20-7-4-5-10-23-20)22(27)19(17)15-18(16)21(24)26/h4-5,7-10,12-15H,2-3,6,11H2,1H3 |
InChI Key |
COPGQMXTOJIEJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC2=CC3=C(C=C2C1=O)C(=O)N(C=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 5',5',8'-trimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032671.png)
![9-ethyl-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11032674.png)
![4-(4-chlorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B11032691.png)
![2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid](/img/structure/B11032697.png)
![4-(furan-2-yl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11032700.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11032703.png)
![1-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]isoquinoline-4-carboxamide](/img/structure/B11032711.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11032713.png)
![N-[3-(morpholin-4-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B11032716.png)
![Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate](/img/structure/B11032718.png)
![11-(furan-2-ylmethyl)-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one](/img/structure/B11032724.png)

![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B11032737.png)
![1-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylthiourea](/img/structure/B11032744.png)
